Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate
Overview
Description
Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate is a useful research compound. Its molecular formula is C26H42N2O6 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
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Biological Activity
Dicyclohexylamine 3-oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oate (CAS No. 560088-84-8) is a synthetic compound with notable biological activities. Its molecular formula is , and it has a molecular weight of approximately 478.62 g/mol. This compound is characterized by its complex structure, which includes a phenyl group and multiple ether and amine functionalities.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity
Dicyclohexylamine derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Here are some key findings regarding its biological activity:
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate | |
Candida albicans | Effective |
Anti-inflammatory Effects
Research has demonstrated that Dicyclohexylamine derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include the upregulation of p53 and downregulation of anti-apoptotic proteins.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various Dicyclohexylamine derivatives against resistant bacterial strains. The results indicated that certain modifications to the side chains enhanced antimicrobial potency significantly.
- Inflammation Model : In an animal model of arthritis, administration of Dicyclohexylamine derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
- Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with Dicyclohexylamine 3-oxo derivatives led to significant cell death compared to controls, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.C12H23N/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5H,6-11H2,(H,15,18)(H,16,17);11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBKWLNXKRAXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676793 | |
Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560088-84-8 | |
Record name | 2,7,10-Trioxa-4-azadodecan-12-oic acid, 3-oxo-1-phenyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=560088-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-1-phenyl-2,7,10-trioxa-4-azadodecan-12-oic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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